多巴胺

描述

科学研究应用

多巴胺具有广泛的科学研究应用,包括:

化学: 用作模型化合物,研究儿茶酚胺及其衍生物的行为。

生物学: 研究其对细胞信号通路和受体相互作用的影响。

作用机制

多巴胺通过刺激 β2 肾上腺素受体和外周多巴胺受体 D1 和 D2 来发挥作用 . 这导致心输出量增加,以及外周血管床血流增强。 此外,多巴胺抑制去甲肾上腺素的神经元再摄取,进一步增强其心血管作用 .

生化分析

Biochemical Properties

Dopexamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It stimulates beta-2 adrenergic receptors and peripheral dopamine receptors D1 and D2 . These interactions lead to increased cardiac output and enhanced blood flow to peripheral vascular beds . Additionally, dopexamine inhibits the neuronal re-uptake of norepinephrine, further contributing to its cardiovascular effects .

Cellular Effects

Dopexamine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By stimulating beta-2 adrenergic receptors and dopamine receptors D1 and D2, dopexamine enhances cardiac contractility and vasodilation . This results in improved tissue perfusion and oxygen delivery, which are critical for cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of dopexamine involves its binding interactions with beta-2 adrenergic receptors and dopamine receptors D1 and D2 . These interactions trigger a cascade of intracellular signaling events that lead to increased cyclic adenosine monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and vasodilation . Additionally, dopexamine inhibits the neuronal re-uptake of norepinephrine, which prolongs its action and contributes to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dopexamine have been observed to change over time. Studies have shown that dopexamine maintains its stability and efficacy over short-term administration . The compound’s stability and sustained action are crucial for its therapeutic applications in clinical settings .

Dosage Effects in Animal Models

The effects of dopexamine vary with different dosages in animal models. At lower doses, dopexamine effectively increases cardiac output and improves tissue perfusion without significant adverse effects . At higher doses, dopexamine may cause tachycardia, hypertension, and other cardiovascular complications . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects .

Metabolic Pathways

Dopexamine is involved in several metabolic pathways, primarily through its interactions with beta-2 adrenergic receptors and dopamine receptors D1 and D2 . These interactions influence metabolic flux and metabolite levels, contributing to its cardiovascular effects .

Transport and Distribution

Dopexamine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of dopexamine is crucial for its therapeutic efficacy, as it ensures adequate concentrations at the site of action .

Subcellular Localization

The subcellular localization of dopexamine is essential for its activity and function. Dopexamine is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that dopexamine exerts its effects at the appropriate cellular sites, contributing to its therapeutic efficacy .

准备方法

多巴胺的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括:

苯-1,2-二醇结构的形成: 这涉及苯衍生物的羟基化。

乙胺侧链的连接: 此步骤涉及苯-1,2-二醇与乙胺在受控条件下的反应。

最终化合物的形成: 最后一步涉及中间体与苯乙胺的反应,形成多巴胺.

多巴胺的工业生产方法类似,但针对大规模生产进行了优化,确保高产量和纯度。这些方法通常涉及使用先进的催化剂和优化的反应条件,以提高效率。

化学反应分析

多巴胺经历各种化学反应,包括:

氧化: 多巴胺可以被氧化形成醌,它们是反应性中间体。

还原: 还原反应可以将多巴胺转化为相应的胺。

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于所用特定条件和试剂。

相似化合物的比较

多巴胺在 β2 肾上腺素受体和多巴胺受体的双重作用方面是独特的。类似的化合物包括:

多巴胺: 一种天然存在的儿茶酚胺,具有类似的受体活性,但药代动力学性质不同.

多巴酚丁胺: 一种合成的儿茶酚胺,主要刺激 β1 肾上腺素受体,用于其正性肌力作用.

去甲肾上腺素: 一种天然存在的儿茶酚胺,主要作用于 α-肾上腺素受体,用作血管收缩剂.

多巴胺独特的 β2 肾上腺素和多巴胺受体活性组合将其与其他这些化合物区分开来,提供了独特的治疗特征。

生物活性

Dopexamine is a synthetic catecholamine that has gained attention for its multifaceted biological activity, particularly in the context of cardiovascular and renal physiology. Structurally related to dopamine, dopexamine primarily acts as a selective agonist at β2-adrenoceptors, with additional effects on dopamine receptors and β1-adrenoceptors. This profile allows dopexamine to exert both inotropic and vasodilatory effects, making it a valuable agent in clinical settings, especially for patients undergoing major surgeries or experiencing acute heart failure.

Dopexamine's pharmacological effects are primarily mediated through its action on β2-adrenoceptors, leading to vasodilation and increased cardiac output without significantly raising systemic vascular resistance. Additionally, it has been shown to enhance renal perfusion through selective renal vasodilation, which is crucial for maintaining kidney function in critically ill patients .

Key Mechanisms:

- β2-Adrenoceptor Agonism : Promotes vasodilation and increased blood flow.

- Dopaminergic Activity : Enhances renal blood flow and diuresis.

- Mild Inotropic Effects : Increases cardiac contractility without excessive heart rate elevation.

Clinical Applications

Dopexamine has been utilized in various clinical scenarios, particularly in perioperative settings and in patients with heart failure. Its ability to improve hemodynamics while minimizing adverse effects makes it a preferred choice over traditional agents like dopamine or dobutamine.

Case Studies and Trials

-

Postoperative Outcomes :

- A multicenter trial involving 412 high-risk patients undergoing major abdominal surgery demonstrated that dopexamine administration resulted in improved cardiac output and reduced postoperative complications compared to placebo .

- The study used doses of 0.5 µg/kg/min and 2.0 µg/kg/min, showing significant benefits in terms of reduced mortality and morbidity rates.

-

Renal Protection :

- Research indicated that dopexamine may protect renal function during cardiac surgery by enhancing renal perfusion and reducing the incidence of acute kidney injury .

- A review of 21 trials suggested that dopexamine could mitigate colonic mucosal damage and improve gastric mucosal pH in surgical patients .

Biological Activity Data Table

Adverse Effects

While generally well tolerated, dopexamine can cause side effects such as nausea, vomiting, and occasionally chest pain due to its cardiovascular effects . Close monitoring is recommended, especially in patients with pre-existing ischemic heart disease.

属性

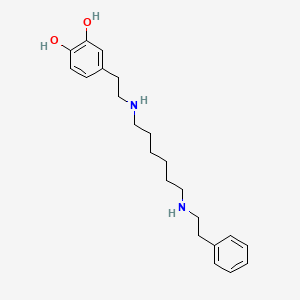

IUPAC Name |

4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBJORHCUPVNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86484-91-5 (di-hydrochloride) | |

| Record name | Dopexamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048666 | |

| Record name | Dopexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86197-47-9 | |

| Record name | Dopexamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86197-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopexamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopexamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dopexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPEXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398E7Z7JB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dopexamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。